molecular formula C22H28ClN3O3S B2889373 2-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 946346-77-6

2-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide

Cat. No.: B2889373
CAS No.: 946346-77-6
M. Wt: 449.99
InChI Key: DEUWMZBKDAOVOB-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a chlorobenzenesulfonamide core linked to a 1-methyltetrahydroquinoline moiety via a morpholinoethyl spacer. Its structure integrates a sulfonamide group (known for hydrogen-bonding and enzyme inhibition), a tetrahydroquinoline scaffold (common in bioactive molecules), and a morpholine ring (enhancing solubility and bioavailability).

Properties

IUPAC Name

2-chloro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O3S/c1-25-10-4-5-17-15-18(8-9-20(17)25)21(26-11-13-29-14-12-26)16-24-30(27,28)22-7-3-2-6-19(22)23/h2-3,6-9,15,21,24H,4-5,10-14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUWMZBKDAOVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC=C3Cl)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional distinctions from similar sulfonamide derivatives are summarized below:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name & Source Molecular Formula Molecular Weight Key Substituents/Linkers Notable Features
Target Compound C₂₁H₂₅ClN₃O₃S* ~445.0 Chlorobenzenesulfonamide, morpholinoethyl linker, 1-methyltetrahydroquinoline Enhanced solubility (morpholine), potential for dual hydrogen bonding
(E)-N-(2-(4-Methoxystyryl)-5-Chloro-8-Hydroxyquinolin-7-yl)-4-Methoxybenzenesulfonamide () C₂₅H₂₃ClN₂O₄S 482.98 Methoxystyryl linker, methoxybenzenesulfonamide, hydroxyquinoline Styryl group may improve membrane permeability but reduce metabolic stability
N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl]-2-(Trifluoroacetyl)-Tetrahydroisoquinoline-6-Sulfonamide () C₂₃H₂₃F₃N₂O₃S 476.5 Trifluoroacetyl, cyclopropylethyl, fluorophenyl Electron-withdrawing CF₃ group enhances stability; cyclopropyl increases steric bulk
4-Methoxy-N-(2-(1-Propyltetrahydroquinolin-6-yl)Ethyl)Benzenesulfonamide () C₂₁H₂₈N₂O₃S 388.5 Propyltetrahydroquinoline, ethyl linker, methoxybenzenesulfonamide Longer alkyl chain (propyl) may reduce solubility vs. target’s methyl group
2-Chloro-6-Fluoro-N-[1-(4-Methoxybenzenesulfonyl)-Tetrahydroquinolin-6-yl]Benzamide () C₂₃H₂₀ClFN₂O₄S 474.9 Chloro-fluoro-benzamide, methoxybenzenesulfonyl Benzamide vs. sulfonamide linker alters hydrogen-bonding capacity

*Estimated based on structural analysis; exact data unavailable in evidence.

Structural and Functional Insights

  • Morpholinoethyl Linker: The target’s morpholine ring distinguishes it from analogs with non-polar linkers (e.g., ethyl in or styryl in ). Morpholine’s oxygen atom improves water solubility, critical for bioavailability .
  • Chlorobenzenesulfonamide Core : The electron-withdrawing chlorine atom may enhance binding to electrophilic enzyme pockets compared to methoxy or fluorine substituents in analogs .

Research Findings from Analogs

  • Bioactivity: Sulfonamides with tetrahydroquinoline scaffolds (e.g., ) often inhibit enzymes like monoacylglycerol acyltransferase (MGAT) or kinases .
  • Solubility : Morpholine-containing compounds exhibit superior aqueous solubility vs. alkyl-linked analogs (e.g., 388.5 MW compound in vs. target’s ~445.0 MW) .
  • Metabolic Stability : Trifluoroacetyl groups (as in ) resist oxidative metabolism but may reduce solubility—a trade-off avoided in the target’s design.

Q & A

Basic: What are the critical steps and considerations in synthesizing this compound?

Methodological Answer:
The synthesis of this sulfonamide derivative involves multi-step reactions, typically starting with functionalization of the tetrahydroquinoline core followed by sulfonamide coupling. Key considerations include:

  • Reagent Selection : Use of morpholine derivatives for introducing the morpholinoethyl group (e.g., nucleophilic substitution under basic conditions) .
  • Reaction Optimization : Temperature control (e.g., 60–80°C for amide bond formation) and solvent choice (e.g., DMF or dichloromethane for solubility) to maximize yield .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to achieve >95% purity .

Basic: How is the compound characterized for structural integrity and purity?

Methodological Answer:
Characterization requires a combination of analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., integration ratios for methyl groups on tetrahydroquinoline and morpholine) .
  • HPLC-MS : To assess purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~550) .
  • X-ray Crystallography : For absolute configuration determination, as seen in related sulfonamide derivatives .
  • Elemental Analysis : Validate empirical formula (e.g., C₂₃H₂₇ClN₃O₃S) with <0.5% deviation .

Advanced: How can researchers resolve contradictory data in structure-activity relationship (SAR) studies?

Methodological Answer:
Contradictions in SAR often arise from subtle structural variations or assay conditions. Mitigation strategies include:

  • Systematic Substitution : Synthesize analogs with single functional group changes (e.g., replacing the chloro group with fluoro or methyl to assess electronic effects) .
  • Multi-Parametric Analysis : Use multivariate regression to correlate logP, steric bulk (e.g., molar refractivity), and bioactivity data .
  • Crystallographic Validation : Compare ligand-bound protein structures to identify critical binding interactions (e.g., sulfonamide oxygen hydrogen bonding) .

Advanced: What computational methods are effective for predicting biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrase or kinases (e.g., docking scores < -8 kcal/mol suggest high affinity) .
  • Pharmacophore Mapping : Identify essential features (e.g., sulfonamide moiety as a hydrogen bond acceptor) using tools like Phase .
  • ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, BBB penetration, and toxicity risks (e.g., high logS may indicate solubility issues) .

Advanced: How to design an enantioselective synthesis for chiral analogs?

Methodological Answer:

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., BINAP-Ru complexes for hydrogenation of tetrahydroquinoline intermediates) .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and validate enantiomeric excess (ee >99%) .
  • Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., temperature, solvent) to favor one enantiomer during sulfonamide coupling .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous flow systems for exothermic steps (e.g., sulfonation) to improve heat dissipation and reduce byproducts .
  • DoE (Design of Experiments) : Use Taguchi or factorial designs to test variables (e.g., solvent ratio, catalyst loading) and identify optimal conditions .
  • In Situ Monitoring : FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .

Advanced: How to address low reproducibility in biological assays?

Methodological Answer:

  • Standardized Protocols : Pre-incubate compounds in assay buffers (e.g., PBS with 0.1% BSA) to prevent aggregation .
  • Positive Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase assays) to validate assay conditions .
  • Dose-Response Curves : Perform triplicate runs with 10-point dilution series (IC₅₀ ± SEM < 10%) to ensure reliability .

Advanced: What analytical methods detect degradation products under stability testing?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 3–9), then analyze by:
    • LC-MS/MS : Identify degradation products via fragmentation patterns (e.g., loss of morpholine ring at m/z 98) .
    • Stability-Indicating HPLC : Method validation per ICH Q2(R1) to ensure specificity and resolution of degradants .

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